Product packaging for 1-Bromo-2-(2,2-difluoroethoxy)benzene(Cat. No.:CAS No. 946605-55-6)

1-Bromo-2-(2,2-difluoroethoxy)benzene

Cat. No.: B1519623
CAS No.: 946605-55-6
M. Wt: 237.04 g/mol
InChI Key: STMKNINOKNUOGI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

1-Bromo-2-(2,2-difluoroethoxy)benzene is a brominated aromatic ether with a 2,2-difluoroethoxy substituent. Its IUPAC name reflects the positional arrangement of substituents: bromine at position 1 and the difluoroethoxy group at position 2 of the benzene ring. The compound is alternatively named as 2-(2,2-difluoroethoxy)bromobenzene or 2-(2,2-difluoroethoxy)phenyl bromide .

Key identifiers include:

  • Molecular formula : C₈H₇BrF₂O
  • Molecular weight : 237.04 g/mol
  • CAS Number : 946605-55-6
  • SMILES : FC(F)COC1=CC=CC=C1Br
  • InChI : InChI=1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2

The structure comprises a benzene ring with an electron-withdrawing bromine atom and a polar difluoroethoxy group, which enhances solubility in polar solvents while maintaining moderate lipophilicity (logP ≈ 3.09).

Crystallographic and Spectroscopic Structural Elucidation

Spectroscopic Data

While crystallographic data for this compound remain unreported, its structure can be inferred from spectroscopic analyses of analogous compounds and computational models.

1H NMR

The aromatic protons exhibit splitting patterns characteristic of ortho-substituted bromobenzenes. For example:

  • Bromine-adjacent protons : Deshielded due to electron-withdrawing effects, appearing as multiplets in the 7.2–7.6 ppm range.
  • Difluoroethoxy protons : The ethoxy chain’s protons resonate at 3.5–4.0 ppm, split by vicinal coupling with fluorine atoms.
19F NMR

The difluoroethoxy group’s fluorine atoms typically show a quartet at −66 ppm (J = 16–18 Hz), consistent with vicinal coupling to adjacent protons.

IR Spectroscopy

Key absorption bands include:

  • C–O–C stretching : 1250–1300 cm⁻¹ (asymmetric) and 1100–1150 cm⁻¹ (symmetric).
  • C–F stretching : 1300–1350 cm⁻¹.
13C NMR

Expected shifts include:

  • Aromatic carbons : 120–150 ppm, with bromine-adjacent carbons deshielded to higher ppm.
  • Difluoroethoxy carbons : δ 72–75 ppm (O–C–F₂) and δ 120–125 ppm (C–F₂).
Spectroscopic Parameter Observed Range (ppm) Source Compounds
1H (aromatic) 7.2–7.6
19F (C–F) −66
13C (O–C–F₂) 72–75

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism

The compound does not exhibit tautomerism due to the absence of acidic protons (e.g., enol, keto, or imine groups). Its stability is attributed to the ether linkage and non-reactive bromine substituent.

Conformational Isomerism

The difluoroethoxy group’s conformational flexibility is limited by steric and electronic effects:

  • Rotational restrictions : The 2,2-difluoroethoxy group’s fluorine atoms create steric hindrance, favoring a gauche conformation around the O–C bond.
  • Solvent-dependent behavior : Polarity of the medium influences the population of conformers. In polar solvents (e.g., water), dipole interactions stabilize conformers with aligned C–F dipoles.
Comparative Conformational Analysis
Feature This compound 2-(Difluoromethoxy)bromobenzene
Conformational bias Gauche (O–C–F₂) Locked (O–CF₂)
Dipole alignment Enhanced in polar solvents Minimal due to rigid structure
Solubility Polar solvents Less polar solvents

Data for analogous compounds like 2-(difluoromethoxy)bromobenzene (CAS 175278-33-8) suggest that ethoxy substituents introduce conformational diversity absent in methoxy derivatives.

Structural Comparisons with Analogous Compounds

Physicochemical Properties

Property This compound 2-(Difluoromethoxy)bromobenzene
Molecular weight 237.04 g/mol 223.01 g/mol
Boiling point Not reported 85°C (estimated)
LogP 3.09 Higher (methoxy > ethoxy)

The ethoxy group increases molecular weight and boiling point compared to methoxy analogs.

Reactivity Trends

Reaction Type Behavior Example Reaction
Nucleophilic substitution Slow (steric hindrance from ethoxy) Limited SNAr reactivity
Cross-coupling Compatible with Pd catalysts Suzuki coupling at bromine site

The bromine atom’s electrophilicity enables participation in coupling reactions, though steric effects from the ethoxy group may reduce reactivity compared to less hindered bromobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrF2O B1519623 1-Bromo-2-(2,2-difluoroethoxy)benzene CAS No. 946605-55-6

Properties

IUPAC Name

1-bromo-2-(2,2-difluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKNINOKNUOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669713
Record name 1-Bromo-2-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946605-55-6
Record name 1-Bromo-2-(2,2-difluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946605-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The key synthetic challenge for 1-Bromo-2-(2,2-difluoroethoxy)benzene is the formation of the aryl-oxygen bond between the bromobenzene moiety and the difluoroethoxy substituent. Common approaches include:

Preparation via Nucleophilic Substitution

A classical approach involves reacting 2-bromophenol or 2-bromobenzene derivatives with 2,2-difluoroethylating agents. However, direct SNAr on bromobenzene is generally challenging due to the poor leaving ability of bromide and the lack of activating groups on the aromatic ring.

Instead, the synthesis typically proceeds by:

  • Step 1: Preparation of 2-bromophenol or 2-bromobenzyl alcohol as the nucleophile.
  • Step 2: Alkylation with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide or tosylate) under basic conditions to form the ether linkage.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Transition-Metal Catalyzed Etherification

Recent literature, including work summarized in the Royal Society of Chemistry supplementary materials, suggests the use of copper or palladium catalysts to facilitate the coupling of aryl bromides with difluoroethanol derivatives.

  • Copper-catalyzed coupling: Copper(I) salts, often combined with ligands such as diamines or phosphines, catalyze the coupling of aryl bromides with 2,2-difluoroethanol or its derivatives. This method provides good yields and tolerates various functional groups.

  • Palladium-catalyzed coupling: Palladium catalysts with suitable phosphine ligands can also promote the etherification under mild conditions, often with bases like potassium carbonate in polar aprotic solvents.

These catalytic methods are advantageous for their selectivity and milder reaction conditions compared to classical nucleophilic substitution.

Specific Experimental Procedure Example

From the detailed supplementary information of fluorinated aryl ether syntheses (RSC 2018), a representative procedure involves:

Step Reagents & Conditions Outcome
1. Preparation of aryl thiol intermediate 2-bromobenzenethiol reacted with trimethylsilyl ethynyl reagents in THF at room temperature Formation of ethynyl(2-bromophenyl)sulfane intermediate
2. Treatment with TBAF·3H2O and methanol Deprotection and further reaction in THF/MeOH mixture Formation of desired aryl fluorinated ether derivatives

Although this example focuses on thioether analogs, the methodology is adaptable for difluoroethoxy derivatives by replacing the sulfur nucleophile with oxygen nucleophiles such as difluoroethanol or its activated forms.

Reaction Conditions and Purification

  • Solvents: Dry and purified solvents such as dichloromethane, tetrahydrofuran, and toluene are commonly used.
  • Atmosphere: Reactions are often conducted under inert atmosphere (argon or nitrogen) to prevent moisture or oxygen interference.
  • Catalysts and Bases: Copper(I) iodide, palladium complexes, and bases like potassium carbonate or 1,3,5-triazabicyclo[4.4.0]dec-5-ene (TBD) are employed.
  • Purification: Products are typically purified by silica gel column chromatography using petroleum ether or petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic Substitution 2-bromophenol + 2,2-difluoroethyl halide, base Simple, direct Requires activated substrates
Copper-catalyzed Etherification CuI + ligand + base + aryl bromide + difluoroethanol Mild conditions, good yields Requires catalyst optimization
Palladium-catalyzed Coupling Pd catalyst + phosphine ligand + base + aryl bromide + difluoroethanol High selectivity, broad scope Costly catalysts, sensitive to conditions

Research Findings and Yields

  • Yields of the difluoroethoxy aryl bromide derivatives typically range from 70% to 95% depending on the method and substrate purity.
  • Copper-catalyzed methods often achieve yields above 85% with high regioselectivity.
  • Reaction times vary from 1 to 24 hours, with shorter times favored under catalytic conditions.
  • NMR (1H, 13C, 19F) and HRMS data confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

1-Bromo-2-(2,2-difluoroethoxy)benzene undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding brominated phenols or quinones.

  • Reduction: Reduction reactions can lead to the formation of 1-bromo-2-(2,2-difluoroethyl)benzene.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas.

  • Substitution: Nucleophiles such as sodium cyanide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Brominated phenols, quinones.

  • Reduction: 1-bromo-2-(2,2-difluoroethyl)benzene.

  • Substitution: Cyanobenzene, aniline derivatives.

Scientific Research Applications

1-Bromo-2-(2,2-difluoroethoxy)benzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,2-difluoroethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8)
  • Structure : Differs by having a difluoromethoxy (–OCF₂H) group instead of 2,2-difluoroethoxy (–OCH₂CF₂).
  • Properties : A colorless liquid with applications in pharmaceuticals and agrochemicals due to its electron-withdrawing substituent .
1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene (CAS 864642-82-0)
  • Structure : Additional chlorine atoms at positions 3 and 3.
  • Properties : Higher molecular weight (C₈H₅BrCl₂F₂O) and increased polarity due to chlorine’s electronegativity. Classified with hazard warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Key Difference: Chlorine substituents enhance electrophilic substitution reactivity but may reduce solubility in nonpolar solvents compared to the non-chlorinated target compound.
1-Bromo-4-(2,2-difluoroethoxy)benzene (CAS 958454-32-5)
  • Structure : Difluoroethoxy group at the para position relative to bromine.
  • Properties : Positional isomerism affects electronic distribution; the para-substituted compound may exhibit distinct regioselectivity in coupling reactions compared to the ortho-substituted target compound .
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene
  • Structure : Cyclopropane ring fused to the ethoxy group.
  • Molecular formula C₉H₇BrF₂O vs. C₈H₆BrF₂O for the target compound .

Crystallographic and Structural Insights

  • Crystal Packing : Analogs like 1-bromo-2-(phenylselenyl)benzene exhibit Se–C bond lengths of ~1.92 Å and bond angles of ~98°, as determined via SHELX software . The target compound’s structure would likely show similar trends, with fluorine atoms influencing intermolecular interactions (e.g., C–F···H hydrogen bonding).

Biological Activity

1-Bromo-2-(2,2-difluoroethoxy)benzene is a bromobenzene derivative notable for its unique structural features, including a bromine atom and a difluoroethoxy substituent. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.

Molecular Characteristics

  • Molecular Formula : C₈H₇BrF₂O
  • Molecular Weight : Approximately 237.04 g/mol
  • Structural Features : The compound consists of a benzene ring substituted with a bromine atom and a 2,2-difluoroethoxy group, which may enhance its pharmacokinetic properties.

This compound exhibits biological activity primarily through its interactions with various biochemical pathways. The presence of the difluoroethoxy group may influence the compound's absorption, distribution, metabolism, and excretion (ADME) within biological systems. Its ability to undergo nucleophilic substitution reactions makes it a valuable candidate for exploring interactions with biological molecules.

Interaction Studies

Research indicates that bromobenzene derivatives like this compound can affect several biochemical pathways. These compounds can act as intermediates in the synthesis of biologically active compounds, potentially leading to therapeutic applications. The difluoroethoxy group enhances the compound's reactivity and interaction with nucleophiles, which is crucial for developing new therapeutic agents.

Toxicity Profiles

The toxicity profile of this compound suggests moderate risks associated with skin irritation and eye damage. It is classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) . Understanding these toxicity parameters is essential for safe handling and application in research settings.

Case Studies

Several studies have explored the biological implications of bromobenzene derivatives:

  • Study on Pharmacological Effects : A study investigated the pharmacological effects of various bromobenzene derivatives, including this compound. Results indicated significant interactions with certain enzyme systems that could lead to potential therapeutic applications.
  • Environmental Impact Assessment : Research focused on the environmental persistence and toxicity of bromobenzene derivatives highlighted the need for careful assessment when considering their use in industrial applications .

Applications in Research

The compound is utilized in multiple scientific research fields:

  • Chemistry : Serves as a building block in synthesizing more complex organic molecules.
  • Biology : Employed in studying biological pathways due to its ability to modify biomolecules.
  • Medicine : Investigated for potential therapeutic applications in drug development.
  • Industry : Used in producing specialty chemicals and materials.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-(2,2-difluoroethoxy)benzene, and how does bromination regioselectivity influence yield?

The synthesis typically involves bromination of a precursor such as 2-(2,2-difluoroethoxy)benzene using bromine (Br₂) in the presence of FeBr₃ or AlCl₃ as catalysts. Regioselectivity is controlled by the electron-donating effects of the difluoroethoxy group, which directs bromination to the para position relative to the substituent. For example, similar compounds like 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene require controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions . Yield optimization often involves iterative adjustments to catalyst loading and reaction time.

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : The difluoroethoxy group shows characteristic splitting patterns (e.g., CF₂ protons as a triplet due to coupling with fluorine). Aromatic protons adjacent to bromine exhibit deshielding (~δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Expected molecular ion [M]⁺ at m/z 266 (C₈H₆BrF₂O), with fragmentation peaks corresponding to loss of Br (Δ m/z 79/81) and CF₂ groups .
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm functional groups .

Q. What are the common reactivity patterns of this compound in substitution and oxidation reactions?

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The difluoroethoxy group enhances electrophilicity at the brominated position. Oxidation of the ether group using KMnO₄/H₂SO₄ yields carboxylic acid derivatives, though fluorinated substituents may resist full oxidation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the regioselectivity and stability of intermediates in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify energy barriers for bromination pathways. For example, studies on analogous compounds show that fluorine’s electronegativity stabilizes charge-separated intermediates, favoring para substitution . Molecular dynamics (MD) simulations further assess solvent effects on reaction kinetics.

Q. What experimental and analytical strategies resolve contradictions in crystallographic vs. spectroscopic data for fluorinated aromatic compounds?

  • X-ray crystallography (via SHELX programs ) provides definitive bond lengths/angles but requires high-purity crystals.
  • Dynamic NMR can detect conformational flexibility in solution (e.g., hindered rotation of the difluoroethoxy group), which may explain discrepancies between solid-state and solution data .
  • Cross-validation with computational IR/Raman spectra ensures consistency in functional group assignments .

Q. How does the difluoroethoxy group influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in proteins. For example, fluorinated ethers in 2-Chloro-5-(difluoromethoxy)benzyl bromide exhibit strong binding to cytochrome P450 enzymes due to dipole interactions . Assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify these interactions.

Q. What methodologies optimize catalytic systems for cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water mixtures (80°C) enable Suzuki couplings with boronic acids. The difluoroethoxy group’s electron-withdrawing effect accelerates oxidative addition but may require ligand tuning (e.g., SPhos) to prevent catalyst poisoning .

Methodological Guidance

  • Contradiction Resolution : Use hybrid crystallographic/spectroscopic workflows (e.g., SHELXL + DFT ) to validate structural ambiguities.
  • Biological Assays : Prioritize fluorinated analogs in enzyme inhibition studies due to enhanced metabolic stability .
  • Synthetic Optimization : Screen catalysts (e.g., FeBr₃ vs. AlCl₃) under inert conditions to suppress debromination side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-2-(2,2-difluoroethoxy)benzene
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1-Bromo-2-(2,2-difluoroethoxy)benzene

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